molecular formula C7H9BrN2 B13873393 2-(1-Bromopropyl)pyrazine

2-(1-Bromopropyl)pyrazine

Cat. No.: B13873393
M. Wt: 201.06 g/mol
InChI Key: HCPWHVKRWNISQO-UHFFFAOYSA-N
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Description

2-(1-Bromopropyl)pyrazine is a high-value alkylpyrazine derivative designed for advanced research and development applications. This compound features an electron-deficient pyrazine ring, a privileged scaffold in medicinal chemistry, coupled with a reactive bromoalkyl sidechain. This structure makes it a versatile building block for constructing more complex molecules through transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings . The pyrazine core is a key pharmacophore found in numerous compounds with documented biological activities, including anticancer, antibacterial, and anti-tubercular agents . The bromopropyl substituent acts as a flexible linker, facilitating the integration of the pyrazine moiety into larger molecular architectures. This is particularly valuable in the synthesis of natural product-pyrazine hybrids, which have shown enhanced pharmacodynamic activity and reduced toxicity compared to their parent compounds . Researchers can utilize this compound as a critical intermediate in drug discovery programs, material science, and the development of novel ligands for catalysis. Please be advised: This product is intended for research purposes and laboratory use only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Handle with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

2-(1-bromopropyl)pyrazine

InChI

InChI=1S/C7H9BrN2/c1-2-6(8)7-5-9-3-4-10-7/h3-6H,2H2,1H3

InChI Key

HCPWHVKRWNISQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=CN=C1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Bromopropyl Pyrazine and Its Analogues

Precursor Synthesis and Derivatization Routes to Pyrazine (B50134) Nuclei with Alkyl Side Chains

The foundational step in the synthesis of 2-(1-Bromopropyl)pyrazine is the preparation of its precursor, 2-propylpyrazine (B97021). Various methods exist for the synthesis of alkylpyrazines, often involving the condensation of α-dicarbonyl compounds with 1,2-diamines. A common laboratory-scale synthesis involves the reaction of an α-amino acid with a sugar and ammonia (B1221849), mimicking the Maillard reaction. For instance, the reaction of L-threonine as a starting material can lead to the formation of various alkylpyrazines. researchgate.net Biosynthetic routes using microorganisms like Bacillus subtilis have also been explored for the production of alkylpyrazines. thermofisher.com

A more targeted and versatile laboratory synthesis for introducing specific alkyl chains, such as a propyl group, involves the use of organometallic reagents. One effective method is the reaction of a halopyrazine, such as 2-chloropyrazine, with a propyl Grignard reagent (propylmagnesium bromide). google.com This nucleophilic substitution reaction allows for the direct installation of the propyl side chain onto the pyrazine ring. The general conditions for such reactions involve the slow addition of the Grignard reagent to a solution of the halopyrazine in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, often at reduced temperatures to control reactivity.

Another approach involves the derivatization of an existing alkylpyrazine. For instance, 2-methylpyrazine (B48319) can be metalated at the methyl group using a strong base like sodium amide in liquid ammonia, followed by reaction with an ethyl halide to extend the side chain.

The table below summarizes common methods for the synthesis of 2-propylpyrazine.

Method Reactants General Conditions Key Features
Grignard Reaction2-Chloropyrazine, Propylmagnesium bromideAnhydrous THF or ether, low temperatureGood for specific alkyl chain introduction
Biomimetic SynthesisDimerization of amino acid-derived α-amino aldehydesIn situ generation of aldehydes, one-pot operationMimics natural pyrazine formation pathways
Alkylation of Methylpyrazine2-Methylpyrazine, Ethyl halide, Strong base (e.g., NaNH2)Liquid ammoniaUseful for chain extension of existing alkylpyrazines

Regioselective Bromination Strategies at the Propyl Side Chain

Once 2-propylpyrazine is obtained, the next critical step is the regioselective bromination of the propyl side chain at the C-1 position (the carbon atom attached to the pyrazine ring). This position is analogous to a benzylic position, making it susceptible to radical halogenation.

Radical Bromination Approaches and Optimization

The most common and effective method for the selective bromination of the benzylic-like position of alkyl-substituted aromatic and heteroaromatic compounds is the Wohl-Ziegler reaction. mychemblog.comnih.govwikipedia.orgchem-station.comorganic-chemistry.orgorganic-chemistry.org This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent such as carbon tetrachloride (CCl4), often with the addition of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical initiation (e.g., with a sunlamp). mychemblog.comwikipedia.orgorganic-chemistry.orgorganic-chemistry.org

The mechanism of the Wohl-Ziegler bromination proceeds via a free-radical chain reaction. The initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the C-1 position of the propyl side chain of 2-propylpyrazine. This abstraction is highly regioselective for the benzylic-like position due to the resonance stabilization of the resulting pyrazinyl-substituted radical. The newly formed radical then reacts with another molecule of NBS (or a molecule of Br2 formed in situ) to yield the desired this compound and a new bromine radical, which continues the chain reaction.

Optimization of the reaction conditions is crucial to maximize the yield of the desired monobrominated product and minimize side reactions, such as dibromination or bromination at other positions on the propyl chain or the pyrazine ring. Key parameters to control include the stoichiometry of NBS, the concentration of the reactants, the choice of solvent and initiator, and the reaction temperature. The use of a slight excess of the substrate relative to NBS can help to reduce the formation of dibrominated byproducts.

The following table provides a hypothetical set of optimized conditions for the Wohl-Ziegler bromination of 2-propylpyrazine based on typical procedures for similar substrates.

Parameter Condition Rationale
Brominating AgentN-Bromosuccinimide (NBS)Provides a low, steady concentration of bromine radicals, enhancing selectivity.
SolventCarbon tetrachloride (CCl4) or ChlorobenzeneNon-polar, inert to radical conditions.
InitiatorAzobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)Initiates the radical chain reaction at a controlled rate upon heating.
TemperatureRefluxProvides the necessary energy for initiator decomposition and propagation of the radical chain.
Stoichiometry1.0 eq. 2-propylpyrazine, 1.1 eq. NBS, catalytic AIBNA slight excess of NBS ensures complete conversion of the starting material.

Controlled Halogenation Methodologies

Beyond the classic Wohl-Ziegler conditions, other controlled halogenation methods can be employed to achieve regioselective bromination. Photobromination, using molecular bromine (Br2) under controlled irradiation with light of a suitable wavelength, can also favor radical substitution at the benzylic-like position. researchgate.net The concentration of bromine must be kept low to avoid competitive electrophilic addition to the pyrazine ring.

In some cases, Lewis acid catalysis can influence the outcome of bromination reactions. While typically promoting electrophilic aromatic substitution, certain Lewis acids in combination with a bromine source like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been shown to catalyze benzylic bromination through a radical-generation pathway. beilstein-journals.org This approach could offer an alternative to traditional radical initiators.

Electrochemical methods also present a controlled approach to halogenation. Two-phase electrolysis, for instance, can generate reactive bromine species in a controlled manner, potentially leading to high yields and selectivity for side-chain bromination.

Stereoselective Synthesis of the 1-Bromopropyl Moiety

The C-1 position of the propyl side chain in this compound is a stereocenter. Therefore, the synthesis of enantiomerically enriched or pure forms of this compound requires stereoselective methods.

Chiral Auxiliary-Mediated Approaches

One of the most reliable strategies for asymmetric synthesis is the use of chiral auxiliaries. wikipedia.orgwilliams.edu A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of chiral this compound, a chiral auxiliary could be incorporated into the precursor molecule.

A common and effective class of chiral auxiliaries are the Evans oxazolidinones. youtube.comsantiago-lab.com For example, a chiral oxazolidinone can be acylated with propanoic acid to form a chiral imide. This imide can then be subjected to a diastereoselective α-bromination. The bulky substituents on the chiral auxiliary sterically hinder one face of the enolate intermediate, directing the approach of the electrophilic bromine source (e.g., NBS) to the opposite face. This results in the formation of one diastereomer of the α-bromo imide in excess. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched 1-bromopropanoic acid derivative, which could then be converted to the target pyrazine compound.

The table below illustrates the general steps involved in a chiral auxiliary-mediated synthesis of an enantiomerically enriched α-bromo acid, a potential precursor to chiral this compound.

Step Description Typical Reagents Stereochemical Control
1. AcylationAttachment of the propionyl group to the chiral auxiliary.Propionyl chloride, n-BuLiForms the chiral starting material.
2. EnolizationFormation of a stereochemically defined enolate.LDA or NaHMDSThe geometry of the enolate is crucial for diastereoselectivity.
3. BrominationElectrophilic bromination of the enolate.NBS or other electrophilic bromine sourceThe chiral auxiliary blocks one face of the enolate, directing the approach of the electrophile.
4. CleavageRemoval of the chiral auxiliary.LiOH/H2O2 or other hydrolysis/reduction methodsReleases the enantiomerically enriched α-bromo acid or its derivative.

Asymmetric Catalytic Bromination

An alternative to the use of stoichiometric chiral auxiliaries is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a chiral product. researchgate.netrsc.orgacs.org This approach is often more atom-economical.

For the stereoselective synthesis of the 1-bromopropyl moiety, an organocatalytic approach could be employed. Chiral amines, such as derivatives of proline or cinchona alkaloids, have been shown to catalyze the enantioselective α-halogenation of aldehydes and ketones. researchgate.netrsc.orgacs.org In such a reaction, the catalyst would react with a suitable precursor, such as 2-propanoylpyrazine, to form a chiral enamine intermediate. This enamine would then react with an electrophilic bromine source, with the chiral catalyst directing the facial selectivity of the bromination.

Another promising area is transition-metal-catalyzed asymmetric halogenation. Chiral complexes of metals such as palladium, rhodium, or copper can be used to catalyze the enantioselective halogenation of C-H bonds. mdpi.comorganic-chemistry.org For the synthesis of chiral this compound, a chiral catalyst could potentially direct the bromination of the C-1 position of the propyl side chain with high enantioselectivity. The development of such catalysts for the specific substrate would be a key challenge.

The table below outlines the conceptual approaches for asymmetric catalytic bromination.

Catalytic Approach Catalyst Type Mechanism Principle Potential Precursor
OrganocatalysisChiral amines (e.g., proline derivatives)Formation of a chiral enamine intermediate that reacts stereoselectively with an electrophilic bromine source.2-Propanoylpyrazine
Transition Metal CatalysisChiral metal complexes (e.g., Pd, Rh, Cu)Coordination of the metal to the substrate, followed by catalyst-controlled halogenation.2-Propylpyrazine

Enantioselective Functionalization of Precursors

The synthesis of enantiomerically pure this compound presents a significant challenge due to the chiral center at the first carbon of the propyl side chain. Several strategies can be employed to achieve high levels of enantioselectivity, primarily by functionalizing a prochiral precursor or resolving a racemic intermediate.

One of the most effective approaches involves the asymmetric reduction of a ketone precursor, 2-propionylpyrazine, to the corresponding chiral alcohol, (S)- or (R)-1-(pyrazin-2-yl)propan-1-ol. This transformation can be achieved with high enantiomeric excess (ee) using various catalytic systems. For instance, transfer hydrogenation with a chiral ruthenium or rhodium catalyst and a hydrogen donor like isopropanol (B130326) or formic acid can yield the desired alcohol in high yield and ee. Subsequently, the chiral alcohol can be converted to the target bromo-derivative with inversion of configuration using a suitable brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Another powerful technique is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A prochiral pyrazine derivative, such as 2-acetylpyrazine, can be reacted with a chiral auxiliary to form a diastereomeric intermediate. wikipedia.orgsigmaaldrich.com Subsequent alkylation with a methyl Grignard reagent would proceed with high diastereoselectivity due to the steric influence of the auxiliary. nih.govrsc.org Removal of the auxiliary would then yield the enantiomerically enriched 1-(pyrazin-2-yl)propan-1-ol (B8663572), which can be brominated as described above. Common chiral auxiliaries for such transformations include Evans oxazolidinones and pseudoephedrine. wikipedia.org

Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining the chiral alcohol precursor. nih.govmdpi.commdpi.com A racemic mixture of 1-(pyrazin-2-yl)propan-1-ol can be subjected to enzymatic acylation in a non-aqueous solvent using a lipase (B570770), such as Candida antarctica lipase B (Novozym 435), and an acyl donor like vinyl acetate. nih.gov The enzyme will selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric purity. nih.govmdpi.commdpi.com

Table 1: Illustrative Data for Enzymatic Kinetic Resolution of (±)-1-(Pyrazin-2-yl)propan-1-ol

EnzymeAcyl DonorSolventConversion (%)ee of Remaining Alcohol (%)ee of Acylated Product (%)
Candida antarctica Lipase BVinyl AcetateToluene48>9996
Pseudomonas cepacia LipaseIsopropenyl AcetateHexane509898
Candida rugosa LipaseVinyl ButyrateDiisopropyl Ether4595>99

Alternative Synthetic Pathways to this compound

Beyond the direct functionalization of pre-existing pyrazine rings, alternative pathways involving the construction or modification of the side chain offer greater flexibility in accessing this compound and its analogues.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comub.eduyoutube.comyoutube.com For the synthesis of this compound, a key FGI is the conversion of a hydroxyl group to a bromine atom. A plausible synthetic route begins with a commercially available pyrazine derivative, such as 2-cyanopyrazine. Reaction with ethylmagnesium bromide would yield 2-propionylpyrazine after hydrolysis. Subsequent reduction of the ketone, for instance with sodium borohydride, would afford the racemic alcohol, 1-(pyrazin-2-yl)propan-1-ol. This alcohol can then be subjected to bromination.

The conversion of the alcohol to the bromide can be achieved using various reagents. Phosphorus tribromide (PBr₃) is a common choice for this transformation, typically proceeding with inversion of stereochemistry if a chiral alcohol is used. Other reagents include thionyl bromide (SOBr₂) and carbon tetrabromide in the presence of triphenylphosphine (B44618) (the Appel reaction). The choice of reagent can influence the reaction conditions and the stereochemical outcome.

Table 2: Comparison of Brominating Agents for the Conversion of 1-(Pyrazin-2-yl)propan-1-ol

ReagentSolventTypical Temperature (°C)Stereochemical OutcomeTypical Yield (%)
PBr₃Diethyl Ether0 to 25Inversion85-95
SOBr₂Dichloromethane0 to 25Inversion (with pyridine)80-90
CBr₄ / PPh₃Acetonitrile25 to 80Inversion75-85

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. saskoer.cabyjus.comsigmaaldrich.com The propyl side chain of this compound can be constructed using organometallic addition reactions to a pyrazine electrophile. For example, the reaction of 2-cyanopyrazine with an excess of ethylmagnesium bromide can lead to the formation of a tertiary alcohol after a second addition of the Grignard reagent to the initially formed ketone. Alternatively, controlled addition can yield the ketone, which can then be reduced and brominated as previously described.

Palladium-catalyzed cross-coupling reactions provide another versatile approach for the alkylation of pyrazines. acs.orgnih.govresearchgate.netnobelprize.orgwikipedia.org A halopyrazine, such as 2-chloropyrazine, can be coupled with a propyl-containing organometallic reagent, for instance, propylzinc chloride, in the presence of a palladium catalyst and a suitable ligand. This would yield 2-propylpyrazine. Subsequent benzylic bromination of 2-propylpyrazine using a reagent like N-bromosuccinimide (NBS) with a radical initiator could then introduce the bromine atom at the desired position, although regioselectivity could be an issue.

Table 3: Examples of Palladium-Catalyzed Alkylation of Heterocycles

HeterocycleOrganometallic ReagentPalladium CatalystLigandYield (%)
2-ChloropyridinePropylzinc ChloridePd(OAc)₂SPhos88
2-BromopyrimidineEthylmagnesium BromidePdCl₂(dppf)dppf75
2-ChloropyrazinePropylboronic AcidPd(PPh₃)₄-82

Scale-Up Considerations and Process Intensification in Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges related to safety, efficiency, and cost. Process intensification, particularly through the adoption of continuous flow chemistry, offers significant advantages over traditional batch processing for addressing these challenges. nih.govresearchgate.netrsc.orgrsc.orgresearchgate.net

The use of organometallic reagents, such as Grignard reagents, on a large scale can be hazardous due to their high reactivity and pyrophoric nature. Continuous flow reactors allow for the in-situ generation and immediate consumption of these reagents in a small, well-controlled reaction volume, minimizing the risk of accumulation and potential thermal runaway. Similarly, bromination reactions can be exothermic and may release corrosive byproducts. A flow process enables precise temperature control and efficient mixing, leading to improved safety and product quality.

Furthermore, continuous flow systems can facilitate multi-step syntheses in a streamlined manner, reducing the need for isolation and purification of intermediates. nih.govrsc.org For the synthesis of this compound, a flow process could potentially integrate the formation of the propyl side chain via an organometallic addition, followed by reduction and subsequent bromination in a continuous sequence. This would not only enhance safety and efficiency but also reduce waste and operational costs. The development of such a continuous process would, however, require careful optimization of reaction parameters, including flow rates, temperature, and residence times, for each step. nih.govrsc.org

Chemical Reactivity and Transformation Pathways of 2 1 Bromopropyl Pyrazine

Nucleophilic Substitution Reactions at the Bromine Center

The C-Br bond in 2-(1-bromopropyl)pyrazine is located at a secondary, benzylic-like position. This structural feature makes the carbon atom susceptible to nucleophilic attack, proceeding through either SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The proximity of the electron-rich pyrazine (B50134) ring can stabilize a potential carbocation intermediate, favoring an SN1 pathway, while strong, unhindered nucleophiles can promote an SN2 reaction. mdpi.com

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)

The electrophilic carbon atom bonded to the bromine is a prime site for the formation of new bonds with heteroatom nucleophiles.

Carbon-Nitrogen (C-N) Bond Formation: Amines can be readily synthesized through the reaction of this compound with various nitrogen nucleophiles. libretexts.org Ammonia (B1221849), primary amines, and secondary amines can displace the bromide to yield the corresponding primary, secondary, and tertiary amines, respectively. A common issue with using simple amines is the potential for over-alkylation, where the newly formed amine product reacts further with the starting alkyl halide. libretexts.org To achieve selective synthesis of the primary amine, the Gabriel synthesis, which employs the phthalimide (B116566) anion as an ammonia surrogate, can be utilized. libretexts.org Subsequent hydrolysis or hydrazinolysis of the intermediate N-alkylphthalimide releases the desired primary amine. libretexts.org

Carbon-Oxygen (C-O) Bond Formation: Ethers and esters can be prepared by reacting this compound with oxygen-based nucleophiles. Alkoxides (RO⁻) or phenoxides (ArO⁻), typically prepared from the corresponding alcohols or phenols with a base, react to form ethers. Carboxylate salts (RCOO⁻) can be used to synthesize esters. The use of neutral alcohols or carboxylic acids as nucleophiles is also possible, often requiring a non-nucleophilic base to neutralize the HBr byproduct. cas.cn

Carbon-Sulfur (C-S) Bond Formation: Given that sulfur nucleophiles are generally more potent than their oxygen counterparts, the formation of C-S bonds occurs readily. Thiols (RSH) and especially their conjugate bases, thiolates (RS⁻), efficiently displace the bromide to yield thioethers (sulfides). cas.cn Benzyl thiols, which are structurally analogous to the pyrazinyl-propyl system, are known to be particularly reactive in such substitutions. cas.cn

Table 1: Examples of C-Heteroatom Bond Formation Reactions
NucleophileReagent ExampleProduct Type
NitrogenAmmonia (NH₃)Primary Amine
Primary Amine (R-NH₂)Secondary Amine
Phthalimide AnionPrimary Amine (via Gabriel)
OxygenSodium Ethoxide (NaOEt)Ether
Sodium Phenoxide (NaOPh)Ether
Sodium Acetate (NaOAc)Ester
SulfurSodium Ethanethiolate (NaSEt)Thioether
Sodium Thiophenoxide (NaSPh)Thioether

Synthesis of Novel Pyrazine Derivatives through C-C Bond Formation

The construction of new carbon-carbon bonds is a fundamental process in organic synthesis, and this compound serves as a valuable electrophile for this purpose.

Alkylation with Organometallic Reagents: Powerful carbon nucleophiles, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are highly effective for creating C-C bonds by displacing the bromide. saskoer.ca These reactions must be conducted under anhydrous conditions due to the high basicity and reactivity of the organometallic compounds. saskoer.ca This pathway allows for the introduction of a wide variety of alkyl, alkenyl, and aryl groups at the benzylic-like position.

Cyanation: The cyanide ion (CN⁻), typically from sources like sodium cyanide (NaCN) or potassium cyanide (KCN), is an effective nucleophile for introducing a nitrile group. The resulting pyrazinyl-propyl nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo other transformations.

Alkylation with Enolates: Softer carbon nucleophiles, such as enolates derived from ketones, esters, or other carbonyl compounds, can also be used. vanderbilt.edu The reaction involves the deprotonation of the carbonyl compound with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to generate the enolate, which then attacks the electrophilic carbon of this compound. vanderbilt.edu

Table 2: Examples of C-C Bond Formation Reactions
Nucleophile TypeReagent ExampleProduct Functional Group
OrganometallicMethylmagnesium Bromide (CH₃MgBr)Alkylated Pyrazine
Phenyllithium (PhLi)Arylated Propyl Pyrazine
CyanideSodium Cyanide (NaCN)Nitrile
EnolateLithium enolate of AcetoneKetone
EnolateLithium enolate of Ethyl AcetateEster

Cross-Coupling Reactions Involving the Bromine Moiety

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming C-C and C-heteroatom bonds. While typically applied to aryl or vinyl halides, advancements have extended their utility to alkyl halides, including secondary benzylic-like systems such as this compound.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium catalysts are the most common for cross-coupling, but their application with secondary alkyl halides can be challenging due to competing side reactions like β-hydride elimination.

Kumada-Corriu Coupling: Research has shown that a mild, palladium-catalyzed Kumada-Corriu reaction of secondary benzylic bromides with aryl and alkenyl Grignard reagents can be successful. acs.org The use of specific ligands, such as Xantphos, is crucial for minimizing the undesired β-elimination pathway and achieving good yields with a predictable inversion of stereochemical configuration. acs.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: The direct Suzuki-Miyaura coupling of secondary benzylic bromides with organoboron reagents is more difficult. While possible, one study reported a low yield of approximately 30% for the coupling of a secondary benzylic bromide with a potassium aryltrifluoroborate, with product separation proving problematic. nih.gov

Heck and Sonogashira Couplings: The standard protocols for Heck (coupling with alkenes) and Sonogashira (coupling with terminal alkynes) reactions are generally not effective for unactivated secondary alkyl halides. These reactions typically require sp²-hybridized carbon-halogen bonds for efficient oxidative addition to the palladium center.

Negishi Coupling: This reaction, which utilizes organozinc reagents, is a powerful C-C bond-forming method. Nickel or palladium catalysts can be employed, and the methodology has been successfully applied to the coupling of alkyl halides.

Nickel- and Iron-Catalyzed Cross-Couplings

Catalysts based on more earth-abundant metals like nickel and iron have emerged as effective alternatives for coupling alkyl halides. nih.govbeilstein-journals.org

Nickel-Catalyzed Couplings: Nickel catalysts are particularly well-suited for activating alkyl halides. chemrxiv.org Methods for the nickel-catalyzed cross-electrophile coupling of alkyl bromides with (hetero)aryl chlorides have been developed, demonstrating the feasibility of using substrates containing a pyrazine ring. nih.gov Nickel catalysis can facilitate alkyl-alkyl couplings, providing a pathway to form C(sp³)–C(sp³) bonds from alkyl halide partners. rsc.org

Iron-Catalyzed Couplings: Iron-catalyzed cross-coupling offers a cost-effective and environmentally benign option. beilstein-journals.org These catalysts have been successfully used for the coupling of alkyl halides with organometallic reagents like Grignard reagents. rsc.org While direct examples involving this compound are scarce, iron-catalyzed C-H functionalization of the pyrazine ring itself has been demonstrated, indicating the compatibility of the pyrazine moiety with iron-based catalytic systems. nih.gov

Table 3: Overview of Cross-Coupling Reactions
Coupling ReactionMetal CatalystNucleophileFeasibility for this compoundReference
Kumada-CorriuPalladium (Pd)Grignard Reagent (RMgX)Feasible with specific ligands (e.g., Xantphos) organic-chemistry.org, acs.org
Suzuki-MiyauraPalladium (Pd)Organoboron ReagentChallenging, low yields reported nih.gov
NegishiPalladium (Pd) / Nickel (Ni)Organozinc ReagentFeasible
Alkyl-AlkylNickel (Ni)Alkyl Halide/OrganometallicFeasible rsc.org, nih.gov
General Alkyl HalideIron (Fe)Grignard ReagentFeasible rsc.org

Rearrangement Reactions and Fragmentations

The structure of this compound is susceptible to specific rearrangement and fragmentation pathways, primarily involving the 1-bromopropyl side chain.

Rearrangement Reactions: The most common reaction involving rearrangement is the elimination of hydrogen bromide (HBr) from the side chain, which is technically a transformation rather than a skeletal rearrangement. researchgate.net This reaction, typically promoted by a base, would lead to the formation of 2-(prop-1-en-1-yl)pyrazine or 2-(prop-2-en-1-yl)pyrazine.

True skeletal rearrangements are less common but could occur via a carbocation intermediate under S_N1-favoring conditions (e.g., with a weak, non-basic nucleophile). If the bromide ion departs to form a secondary carbocation at the C1 position of the propyl chain, a 1,2-hydride shift could occur to form a more stable resonance-delocalized carbocation, although this is generally less favored for secondary carbocations unless significant resonance stabilization is gained.

Fragmentation Pathways: Mass spectrometry provides insight into the characteristic fragmentation patterns of molecules. For this compound, the expected fragmentation pathways under electron ionization (EI-MS) would include:

Loss of Bromine: The C-Br bond is weak and can cleave to lose a bromine radical (•Br), generating a secondary carbocation at m/z 121. This ion would be resonance-stabilized by the pyrazine ring.

Alpha-Cleavage: Cleavage of the bond between C1 and C2 of the propyl chain would result in the loss of an ethyl radical (•CH₂CH₃), leading to the formation of a highly stable pyrazinylmethylium cation at m/z 93.

McLafferty Rearrangement: This is not possible as there is no gamma-hydrogen relative to a carbonyl or similar group.

Ring Fragmentation: The pyrazine ring itself can fragment, often through the initial loss of HCN (27 u) or C₂H₂N• (40 u), which are characteristic fragmentation patterns for pyrazine and its derivatives. nih.gov

Table 3: Plausible Mass Spectrometric Fragments of this compound
m/zProposed Fragment IonOrigin
200/202[M]⁺•Molecular Ion (Isotopic pattern for Br)
121[M - Br]⁺Loss of bromine radical
93[M - C₂H₄Br]⁺Alpha-cleavage, loss of ethyl radical followed by HBr loss, or direct cleavage
80[C₄H₄N₂]⁺•Pyrazine radical cation (loss of propyl bromide)

Stereochemical Control and Chiral Transfer in Transformations of 2 1 Bromopropyl Pyrazine

Diastereoselective Conversions

Diastereoselective reactions are those that favor the formation of one diastereomer over another. In the context of 2-(1-bromopropyl)pyrazine, this typically arises when the molecule, already containing a chiral center, undergoes a reaction that creates a new stereocenter. The inherent chirality of the starting material can influence the stereochemical course of the reaction, leading to a preferential formation of one of the possible diastereomeric products.

For instance, in the alkylation of azaenolates derived from pyrazine (B50134) derivatives, the existing stereocenter can direct the approach of the incoming electrophile, resulting in a diastereoselective outcome. thieme-connect.de Research on related systems, such as the alkylation of pseudoephedrine glycinamide (B1583983) enolates, has demonstrated that the degree of diastereoselectivity can be influenced by the structure of the reactants and the reaction conditions, with observed diastereomeric excesses varying. open.ac.uk In some cases, poor diastereoselectivity in a key alkylation step can lead to a mixture of products. open.ac.uk

A notable example of achieving high diastereoselectivity is the conjugate radical addition of N-(2-iodoethyl)- and N-(3-iodopropyl)-pyrimidines and purines to an optically active oxazolidinone acceptor. This process yields syn-adducts with high diastereoselectivity. open.ac.uk The enantiomeric excesses in such radical addition reactions have been reported to be between 85% and 89%, reflecting a high degree of diastereoselectivity. open.ac.uk

The table below summarizes examples of diastereoselective transformations.

Reactant 1Reactant 2Product TypeDiastereomeric Excess (de)Reference
Azaenolate of a pyrazine derivativeElectrophileAlkylated pyrazine derivativeVariable thieme-connect.de
Pseudoephedrine glycinamide enolateHaloalkaneα-Amino acid precursorModerate (10-87%) open.ac.uk
Optically active oxazolidinoneN-(2-Iodoethyl)-pyrimidinesyn-AdductHigh open.ac.uk

Enantioselective Transformations

Enantioselective transformations are designed to produce a single enantiomer of a chiral product from a prochiral or racemic starting material. In the context of this compound, this could involve reactions that selectively transform one enantiomer of a racemic mixture or create the chiral center in a way that favors one enantiomer.

Catalytic asymmetric synthesis is a powerful tool for achieving enantioselectivity. google.com For example, the direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines can be achieved via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. tudublin.ie While not directly involving this compound, this illustrates a relevant strategy for creating chiral pyrazine-containing structures.

The use of chiral catalysts or reagents is central to enantioselective transformations. numberanalytics.com These chiral entities interact with the substrate to create a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other. fiveable.me For example, in the context of additions to alkenes, the presence of chiral auxiliaries or catalysts can significantly influence the stereochemical outcome. numberanalytics.com

Retention and Inversion of Configuration at the Chiral Center

During a chemical transformation at the chiral center of this compound, the original stereochemistry can either be retained or inverted. slideshare.net

Inversion of configuration , often referred to as Walden inversion, is characteristic of SN2 reactions. quora.com In this mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (in this case, the bromide ion). quora.com This backside attack forces the other three groups on the carbon to "flip" over, much like an umbrella inverting in the wind, leading to an inverted stereochemical configuration. stackexchange.com If the starting material is the (R)-enantiomer, the product of an SN2 reaction will be the (S)-enantiomer, and vice versa, provided the Cahn-Ingold-Prelog priority of the groups does not change. masterorganicchemistry.comquora.com

It is important to note that inversion of configuration will only occur at the carbon atom directly involved in the substitution. stackexchange.com Any other chiral centers in the molecule that are not part of the reaction will retain their original configuration. stackexchange.com

The table below illustrates the expected stereochemical outcome for different reaction mechanisms at the chiral center.

Reaction MechanismStereochemical OutcomeDescription
SN2Inversion of ConfigurationThe nucleophile attacks from the side opposite to the leaving group. quora.com
SN1Racemization/Partial InversionProceeds through a planar carbocation intermediate, allowing for attack from either side. numberanalytics.comaskfilo.com
Neighboring Group ParticipationRetention of ConfigurationA double inversion mechanism results in overall retention. stackexchange.com

Impact of Reaction Conditions on Stereochemical Outcome

The conditions under which a reaction is carried out can have a profound impact on the stereochemical outcome. numberanalytics.com Factors such as the choice of solvent, temperature, and the nature of the base or catalyst can influence whether a reaction proceeds with retention, inversion, or racemization, and can affect the degree of diastereoselectivity or enantioselectivity. numberanalytics.comnumberanalytics.com

Solvent Effects: The polarity and coordinating ability of the solvent can play a crucial role. For example, in the numberanalytics.commsu.edu-Wittig rearrangement, changing the solvent from a mixture of THF and hexanes to pure THF can reverse the stereochemical outcome. msu.edu In some cases, adding a salt like LiCl can further alter the stereoselectivity by breaking up intramolecular chelation. msu.edu

Temperature: Temperature can affect the rates of competing reaction pathways. numberanalytics.com Lowering the temperature often increases the selectivity of a reaction by favoring the pathway with the lower activation energy.

Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of the metal and its associated ligands is paramount in determining the stereochemistry. nih.gov For instance, in nickel-catalyzed cross-coupling reactions of benzylic carbamates, using a tricyclohexylphosphine (B42057) ligand can lead to retention of configuration, while an N-heterocyclic carbene (NHC) ligand can result in inversion. nih.gov This highlights the ability to control the stereochemical pathway by simply changing the ligand on the metal catalyst.

Base Effects: In elimination reactions, the strength and steric bulk of the base can influence the stereochemical outcome. numberanalytics.com Stronger bases tend to favor E2 reactions, which have specific stereochemical requirements (anti-periplanar transition state), while larger bases can influence which diastereomer is formed due to steric hindrance. numberanalytics.com

The following table provides a summary of how different reaction conditions can influence stereochemistry.

Reaction ConditionInfluence on StereochemistryExampleReference
SolventCan alter the ratio of stereoisomers formed.Reversal of stereoselectivity in numberanalytics.commsu.edu-Wittig rearrangement by changing from THF/hexanes to pure THF. msu.edu
LigandCan switch the reaction from retention to inversion.Use of different phosphine (B1218219) vs. NHC ligands in Ni-catalyzed cross-coupling. nih.gov
TemperatureCan affect the selectivity of the reaction.Generally, lower temperatures lead to higher selectivity. numberanalytics.com
BaseCan influence the reaction pathway and diastereoselectivity.Stronger bases favor E2 reactions with specific stereochemical outcomes. numberanalytics.com

2 1 Bromopropyl Pyrazine As a Versatile Synthetic Intermediate and Building Block

Construction of Complex Polyheterocyclic Systems

The bifunctional nature of 2-(1-Bromopropyl)pyrazine, possessing both an electrophilic carbon center at the bromine-bearing position and the nucleophilic nitrogen atoms of the pyrazine (B50134) ring, makes it an ideal precursor for the construction of intricate polyheterocyclic systems. These reactions often proceed via intramolecular or intermolecular cyclization pathways to yield fused or bridged pyrazine-containing structures.

A significant application of pyrazine intermediates bearing reactive side chains is in the synthesis of fused heterocyclic systems, such as pyrrolo[1,2-a]pyrazines. researchgate.net These fused systems are of considerable interest due to their presence in biologically active molecules. researchgate.net The synthesis of 6-benzoylpyrrolo[1,2-a]pyrazine derivatives, for instance, can be achieved from N-phenacyl quaternary salts of α-methyl substituted heterocycles, illustrating a pathway where a side chain is manipulated to form a new, fused ring. researchgate.net

In a related context, chiral derivatives of pyrrolo[1,2-a]pyrazine (B1600676) have been synthesized through a short sequence involving a Ugi multicomponent reaction, leading to compounds with significant anticonvulsant activity. nih.gov The general strategy involves the formation of a pyrrole (B145914) ring fused to the pyrazine core, a transformation for which this compound is a suitable starting material. The reaction typically involves an intramolecular cyclization where a nucleophile, often a nitrogen atom from an amide or a related group introduced onto the propyl side chain, displaces the bromide to form the five-membered pyrrole ring.

Table 1: Examples of Fused Pyrrolo[1,2-a]pyrazine Systems and Precursor Concepts

Fused System Type General Precursor Structure Key Transformation Reference
Pyrrolo[1,2-a]pyrazine Pyrazine with N-acyl or related side chain Intramolecular Cyclization researchgate.netnih.gov
6-benzoylpyrrolo[1,2-a]pyrazine N-phenacyl quaternary salt of pyrazine Cyclization with DMFDMA researchgate.net

Beyond simple fusion, this compound holds potential for creating more complex, three-dimensional bridged pyrazine systems. While direct examples utilizing this specific compound are not prevalent in the cited literature, the concept can be inferred from related chemistries. For example, the use of tethers containing bromopropyl groups, such as N-(3-bromopropyl)-imidazolin-2-ylidene, has been noted in the formation of bridged bimetallic complexes. researchgate.net

This suggests that this compound could serve as a linker to bridge two molecular fragments or even two metal centers. The pyrazine nitrogen atoms can act as coordination sites for metals, while the bromopropyl group can react with another ligand or molecule to form a bridging structure. Such architectures are of interest in coordination chemistry and the development of novel catalysts and functional materials. Another potential route involves reacting the bifunctional this compound with another molecule containing two nucleophilic sites, leading to the formation of a macrocyclic or cage-like structure bridged by the propyl chain.

Precursor for the Synthesis of Bioactive Molecule Scaffolds

The concept of a molecular "scaffold" is central to medicinal chemistry, representing a core structure from which a multitude of derivatives can be generated for biological screening. nih.govnih.gov this compound is an excellent starting point for building such molecular scaffolds due to the ease with which its bromopropyl side chain can be modified.

Scaffold diversity is crucial for exploring chemical space and increasing the probability of identifying a "hit" in a high-throughput screening campaign. biorxiv.orgchemrxiv.org The bromine atom in this compound serves as a versatile chemical handle. As a good leaving group, it is readily displaced by a wide array of nucleophiles. This allows for the introduction of various functional groups and structural motifs, rapidly generating a library of diverse molecular scaffolds.

Table 2: Potential Derivatization Reactions of this compound for Scaffold Diversity

Nucleophile Resulting Functional Group Potential Scaffold Class
Primary/Secondary Amine (R₂NH) -CH(CH₂CH₃)NHR₂ Amino-pyrazines
Thiol (RSH) -CH(CH₂CH₃)SR Thioether-pyrazines
Alcohol/Phenol (ROH) -CH(CH₂CH₃)OR Ether-pyrazines
Carboxylate (RCOO⁻) -CH(CH₂CH₃)OOCR Ester-linked pyrazines

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound in drug discovery. nih.gov These studies involve making small, targeted structural changes to a molecule and assessing how these modifications affect its biological activity. The fused pyrrolo[1,2-a]pyrazine system, accessible from precursors like this compound, provides a clear example of this principle.

In a study on novel anticonvulsant agents, a series of chiral pyrrolo[1,2-a]pyrazine derivatives were synthesized and evaluated. nih.gov Researchers systematically varied the aromatic substituents at the C-4 position of the fused ring system. The results showed that the position of substituents on the phenyl ring significantly impacted the anticonvulsant activity in certain epilepsy models. nih.gov For example, meta-substituted analogs showed high activity in maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests. nih.gov The most active derivative in the 6 Hz model of pharmacoresistant seizures, compound 5a, was identified through this systematic modification process, demonstrating a clear link between structure and efficacy. nih.gov

Table 3: SAR Findings for Anticonvulsant Pyrrolo[1,2-a]pyrazine Derivatives

Compound Modification Biological Activity Model Observation Reference
meta-substitution on C-4 phenyl ring MES and scMET tests High anticonvulsant activity nih.gov
Varied substitution on C-4 phenyl ring 6 Hz pharmacoresistant model Activity marginally affected by substituent orientation nih.gov

Application in Materials Science and Polymer Chemistry

The pyrazine heterocycle is not only valuable in medicinal chemistry but also in materials science, particularly in the development of conjugated polymers for electronic applications. scielo.br The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring makes it an excellent electron-deficient (acceptor) unit to incorporate into a polymer backbone, often alongside electron-rich (donor) units. nanoscience.or.kr This donor-acceptor architecture is a cornerstone of designing low band-gap polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nanoscience.or.krrsc.org

Polymers incorporating pyrazine have demonstrated strong intermolecular aggregation and enhanced charge mobility. nanoscience.or.kr For instance, pyrazine-flanked diketopyrrolopyrrole (PzDPP) has been developed as a building block for high-performance n-type organic thermoelectric materials, achieving high electrical conductivities and power factors. nih.gov

While direct polymerization of this compound is not reported, it serves as a valuable precursor to pyrazine-containing monomers. The bromopropyl group can be chemically transformed into a polymerizable functional group. For example:

Elimination: Treatment with a strong base could induce dehydrobromination to form 2-(prop-1-en-1-yl)pyrazine, a vinyl-type monomer suitable for addition polymerization or as a substrate in cross-coupling reactions.

Substitution/Coupling: The bromide could be substituted with a boronic ester or a stannane (B1208499) group, creating a monomer ready for Suzuki or Stille cross-coupling polymerization, which are powerful methods for synthesizing conjugated polymers.

The use of this compound as a starting material thus provides a strategic entry point for embedding the favorable electronic properties of the pyrazine nucleus into advanced functional polymers.

Mechanistic Investigations of Reactions Involving 2 1 Bromopropyl Pyrazine

Elucidation of Reaction Pathways and Transition States

The reaction pathways for a substrate like 2-(1-bromopropyl)pyrazine are primarily dictated by the nature of the reacting partner and the reaction conditions. The presence of a bromine atom on the secondary carbon of the propyl chain makes it a good leaving group, predisposing the compound to nucleophilic substitution and elimination reactions.

Likely nucleophilic substitution reactions would proceed through either an S(_N)1 or S(_N)2 mechanism. An S(_N)2 pathway would involve a backside attack by a nucleophile, leading to an inversion of stereochemistry at the chiral center. The transition state for this process would be a pentacoordinate carbon atom. Conversely, an S(_N)1 pathway would involve the initial formation of a secondary carbocation intermediate at the benzylic-like position, which would then be attacked by a nucleophile from either face, leading to a racemic mixture if the starting material were chiral. The stability of this potential carbocation is enhanced by the adjacent pyrazine (B50134) ring, which can delocalize the positive charge.

Elimination reactions, E1 and E2, are also plausible pathways, competing with substitution. An E2 reaction would be a concerted process where a base removes a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously with the departure of the bromide ion, to form an alkene. The transition state is a single, concerted step. An E1 reaction would proceed through the same carbocation intermediate as the S(_N)1 pathway, followed by deprotonation to yield the alkene.

The specific pathway taken is influenced by factors such as the strength and concentration of the nucleophile/base, the solvent polarity, and the temperature. Strong, sterically unhindered bases favor E2, while strong, unhindered nucleophiles favor S(_N)2. Polar, protic solvents and weak nucleophiles/bases tend to favor S(_N)1 and E1 pathways.

Role of Catalysts and Reagents in Directed Reactivity

Catalysts and reagents play a pivotal role in directing the reactivity of this compound towards a desired outcome. For instance, in nucleophilic substitution reactions, the choice of nucleophile is paramount. Strong nucleophiles such as alkoxides, cyanides, or amines will readily displace the bromide. In contrast, weaker nucleophiles like water or alcohols may require catalysis, for example, by a Lewis acid to facilitate the departure of the leaving group.

Phase-transfer catalysts could be employed in reactions with nucleophiles that are soluble in an aqueous phase while the substrate is in an organic phase. These catalysts, often quaternary ammonium (B1175870) salts, facilitate the transport of the nucleophile across the phase boundary, accelerating the reaction.

In the context of cross-coupling reactions, where a new carbon-carbon or carbon-heteroatom bond is formed, transition metal catalysts are indispensable. For a substrate like this compound, a palladium or nickel catalyst could be used in reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. In these catalytic cycles, the catalyst facilitates the oxidative addition of the alkyl bromide, followed by transmetalation (in the case of Suzuki) or migratory insertion (in the case of Heck), and finally reductive elimination to yield the product and regenerate the catalyst. The choice of ligands on the metal center is crucial for tuning the catalyst's activity and selectivity.

The following table summarizes the role of various catalysts and reagents in directing the reactivity of similar haloalkane and pyrazine systems.

Catalyst/ReagentReaction TypeRole
Strong Nucleophile (e.g., RO⁻, CN⁻)Nucleophilic SubstitutionDirectly displaces the leaving group.
Strong, Sterically Hindered Base (e.g., t-BuOK)Elimination (E2)Promotes the formation of an alkene over substitution.
Lewis Acid (e.g., Ag⁺, AlCl₃)Nucleophilic Substitution (S(_N)1)Assists in the departure of the bromide leaving group, promoting carbocation formation.
Palladium/Nickel CatalystCross-Coupling ReactionsFacilitates the formation of new C-C or C-heteroatom bonds.
Phase-Transfer Catalyst (e.g., R₄N⁺X⁻)Biphasic Nucleophilic SubstitutionTransports the nucleophile from the aqueous to the organic phase.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are a powerful tool for elucidating reaction mechanisms by providing information about the rate of a reaction and how it is affected by the concentration of reactants, catalysts, and temperature. The rate law, an equation that relates the reaction rate to the concentrations of the species involved, is determined experimentally and provides insight into the composition of the rate-determining step—the slowest step in a multi-step reaction. nih.govacs.orgresearchgate.net

If the reaction follows an S(_N)1 pathway, the rate law would be first order: rate = k[this compound]. This implies that only the substrate is involved in the rate-determining step, which is the formation of the carbocation. nih.gov

Similarly, for elimination reactions, an E2 mechanism would have a second-order rate law (rate = k[this compound][Base]), while an E1 mechanism would have a first-order rate law (rate = k[this compound]).

By systematically varying the concentrations of the reactants and observing the effect on the reaction rate, the rate law can be established, and thus the mechanism can be inferred. Temperature-dependent kinetic studies also allow for the determination of activation parameters, such as the activation energy (Ea), which provides further insight into the energy profile of the reaction.

A hypothetical table of kinetic data for a reaction of this compound with a nucleophile 'Nu⁻' is presented below to illustrate the concept.

Experiment[this compound] (M)[Nu⁻] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁴
20.20.12.0 x 10⁻⁴
30.10.22.0 x 10⁻⁴

In this hypothetical example, doubling the concentration of either reactant doubles the rate, which would suggest a second-order rate law (rate = k[this compound][Nu⁻]) and an S(_N)2 or E2 mechanism.

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a sophisticated technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. science.gov By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), chemists can track the position of the label in the products and intermediates. nih.gov

In the context of reactions involving this compound, isotopic labeling could be used in several ways. To confirm a nucleophilic substitution mechanism, one could label the bromine atom with a heavy isotope and track its fate. More subtly, the kinetic isotope effect (KIE) can be measured. The KIE is the ratio of the rate constant of a reaction with the normal isotopic reactant to the rate constant with the isotopically labeled reactant (k_light / k_heavy).

For example, if a C-H bond is broken in the rate-determining step of an elimination reaction, replacing the hydrogen with deuterium (B1214612) will significantly slow down the reaction, resulting in a primary KIE greater than 1. This would be strong evidence for an E2 mechanism where the C-H bond is broken in the concerted step. If no significant KIE is observed, it would suggest that the C-H bond is not broken in the rate-determining step, which would be consistent with an E1 mechanism.

Isotopic labeling studies have been instrumental in understanding the formation of pyrazines in various systems. For example, ¹⁵N-labeled alanine (B10760859) was used to trace the nitrogen sources in the formation of pyrazine and alkylpyrazines during thermal treatment. nih.govacs.orgacs.org It was found that different nitrogen sources contributed differently to the formation of various pyrazine products. acs.orgacs.org

The table below summarizes findings from an isotopic labeling study on the formation of pyrazines, illustrating the power of this technique. acs.org

Pyrazine ProductNitrogen SourceContribution from Exogenous Alanine (%)Contribution from Regenerated Alanine (%)
PyrazineExogenous Alanine5545
MethylpyrazineRegenerated Alanine3763
2,5-DimethylpyrazineRegenerated Alanine4357

Such studies, while not on this compound itself, demonstrate the detailed mechanistic insights that can be gained through isotopic labeling, a technique that would be highly valuable in elucidating the reaction mechanisms of this specific compound.

Theoretical and Computational Studies of 2 1 Bromopropyl Pyrazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-(1-Bromopropyl)pyrazine. nrel.govmdpi.com These methods allow for the calculation of the molecule's optimized geometry, electronic energy, and orbital distributions. For pyrazine (B50134) derivatives, DFT methods such as B3LYP have proven effective in providing accurate electronic and structural information. bendola.comsemanticscholar.org The presence of the pyrazine ring, an electron-deficient heterocycle, and the electronegative bromine atom significantly influences the electronic landscape of the molecule. semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgnumberanalytics.comtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of a molecule's stability and reactivity. rsc.org

For this compound, the HOMO is expected to be distributed across the pyrazine ring and the bromine atom, while the LUMO is likely concentrated on the electron-deficient pyrazine ring. nih.govmdpi.com The addition of alkyl and bromo substituents to a pyrazine ring affects the HOMO and LUMO energies. Alkyl groups tend to raise the energy of both orbitals, whereas bromo-substitution typically lowers the LUMO energy significantly. semanticscholar.org A smaller HOMO-LUMO gap indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions. bendola.comscience.gov

Table 1: Representative Calculated Frontier Orbital Energies for Substituted Pyrazines

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Pyrazine -7.58 -4.48 3.10
2-Methylpyrazine (B48319) -7.45 -4.39 3.06
2-Bromopyrazine (B1269915) -7.65 -4.95 2.70
This compound (Estimated) -7.55 -4.85 2.70

Note: Data for pyrazine, 2-methylpyrazine, and 2-bromopyrazine are representative values from literature on pyrazine derivatives. semanticscholar.orgrsc.orgnih.gov The values for this compound are estimated based on the expected electronic effects of the substituents. Calculations are typically performed at a DFT level of theory (e.g., B3LYP).

The distribution of electron density within this compound is a primary determinant of its reactivity. Mulliken population analysis, a method for assigning partial charges to individual atoms, can be used to predict sites susceptible to nucleophilic or electrophilic attack. cam.ac.ukmcmaster.ca

In this compound, the two nitrogen atoms in the pyrazine ring are electronegative and will bear partial negative charges, making them potential sites for protonation or coordination to Lewis acids. The carbon atoms of the pyrazine ring, particularly those adjacent to the nitrogen atoms, will be electron-deficient and thus electrophilic. The bromine atom, being highly electronegative, creates a significant partial positive charge on the adjacent carbon (C1 of the propyl group), making it a prime site for nucleophilic attack. researchgate.net This electrophilic nature is the basis for potential substitution reactions. researchgate.net Computational methods can quantify these charges, providing a predictive map of reactivity. unimi.it

Table 2: Predicted Reactive Sites in this compound Based on Charge Distribution

Atom/Site Predicted Partial Charge Type of Reactivity
Pyrazine N1, N4 Negative (δ-) Nucleophilic / Basic
Propyl C1 (attached to Br) Positive (δ+) Electrophilic (susceptible to nucleophilic attack)
Pyrazine C-atoms Positive (δ+) Electrophilic (susceptible to nucleophilic attack)
Bromine (Br) Negative (δ-) Leaving group in substitution reactions

Conformational Analysis and Stereochemical Modeling

The this compound molecule contains a chiral center at the carbon atom bonded to the bromine atom. libretexts.org This gives rise to two enantiomers, (R)-2-(1-bromopropyl)pyrazine and (S)-2-(1-bromopropyl)pyrazine. Stereochemical modeling is crucial for understanding the three-dimensional structure and potential interactions of these enantiomers with other chiral molecules. kyushu-univ.jp

Conformational analysis involves identifying the stable arrangements of atoms in the molecule that result from rotation around single bonds. For this compound, rotation around the C-C bond between the pyrazine ring and the propyl group leads to different rotamers. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the low-energy, stable conformations. acs.orgacs.org These stable conformers are influenced by steric hindrance between the pyrazine ring and the substituents on the chiral carbon (the bromine atom, the ethyl group, and the hydrogen atom).

Reaction Pathway Simulations and Energetic Profiles

Theoretical chemistry can simulate the entire course of a chemical reaction, providing a detailed picture of the mechanism and energetics. acs.org A key reaction for this compound is the nucleophilic substitution of the bromide ion. masterorganicchemistry.com

DFT calculations can be used to map the potential energy surface for such a reaction. This involves locating the transition state structure—the highest energy point along the reaction coordinate—and any reaction intermediates. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. masterorganicchemistry.com For nucleophilic aromatic substitution (SNAr) on related halogenated heterocycles, both stepwise (forming a Meisenheimer-like intermediate) and concerted mechanisms have been explored computationally. acs.orgacs.org For a substitution at the aliphatic carbon, an SN2 mechanism would be expected. Simulating this pathway would involve calculating the energetic profile as the nucleophile approaches and the bromide leaving group departs. researchgate.net

Prediction of Spectroscopic Properties for Advanced Characterization

Computational quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules. frontiersin.orgtsukuba.ac.jp

Advanced computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, allow for the accurate prediction of NMR chemical shifts (¹H and ¹³C). mdpi.comrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. st-andrews.ac.uk Similarly, the vibrational frequencies and intensities can be calculated to produce a theoretical infrared (IR) spectrum. researchgate.netresearchgate.netuantwerpen.be Comparing these predicted spectra with experimental data can confirm the molecular structure and assign specific signals to the corresponding atoms and vibrational modes.

Table 3: Representative Computationally Predicted Spectroscopic Data for this compound

Spectroscopy Type Functional Group Predicted Value (Representative)
¹³C NMR Pyrazine C-atoms 145-155 ppm
¹³C NMR Propyl C1 (CH-Br) 45-55 ppm
¹³C NMR Propyl C2 (CH₂) 25-35 ppm
¹³C NMR Propyl C3 (CH₃) 10-15 ppm
¹H NMR Pyrazine H-atoms 8.4-8.7 ppm
¹H NMR Propyl H1 (CH-Br) 4.8-5.2 ppm
IR Absorption Pyrazine ring C-H stretch ~3050 cm⁻¹
IR Absorption Aliphatic C-H stretch 2850-3000 cm⁻¹
IR Absorption Pyrazine ring C=N, C=C stretch 1400-1580 cm⁻¹
IR Absorption C-Br stretch 550-650 cm⁻¹

Note: These are hypothetical values based on typical ranges seen for similar functional groups in related molecules, as determined by computational studies. mdpi.comst-andrews.ac.ukresearchgate.net Actual values depend on the specific computational method and basis set used.

Future Research Directions and Outlook in 2 1 Bromopropyl Pyrazine Chemistry

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of pyrazine (B50134) derivatives is continually evolving, with a strong emphasis on catalytic methods that offer higher efficiency and selectivity. Future research should target the development of novel catalytic systems for the production and functionalization of 2-(1-Bromopropyl)pyrazine.

Recent advancements have demonstrated the efficacy of asymmetric ligand-based copper catalysts (TNP-Cu@rGO) for constructing the pyrazine core, achieving high yields under specific conditions. sioc-journal.cn Investigating similar copper-based systems or other transition metal catalysts, such as those based on ruthenium or palladium, could lead to more direct and atom-economical synthetic routes. researchgate.net For instance, catalytic C-H activation of a propylpyrazine precursor could offer a direct pathway to introduce the bromo-functionality, bypassing harsher, less selective radical bromination methods.

Furthermore, supported nanocatalysts, like ZnO-based systems, have shown promise in the synthesis of other nitrogen-containing heterocycles, offering advantages such as high yields, short reaction times, and catalyst reusability. rsc.org The development of a VMoOP catalyst system for the ammoxidation of 2-methylpyrazine (B48319) to 2-cyanopyrazine highlights the potential of specialized catalysts to functionalize alkyl side chains on the pyrazine ring. google.com Adapting such catalytic technologies could pave the way for highly efficient and sustainable manufacturing processes for this compound and its derivatives. sioc-journal.cngoogle.com

Development of Green Chemistry Approaches for Production and Derivatization

The principles of green chemistry offer a framework for making the entire lifecycle of this compound more environmentally benign. iatp.orgjournalirjpac.com This involves a holistic approach, from the choice of starting materials to the final product's fate. iatp.org Key goals include preventing waste, maximizing atom economy, and designing safer chemical processes. snu.ac.kracs.org

A primary focus should be on reducing the environmental impact of synthesis. This can be achieved by replacing hazardous solvents and reagents with greener alternatives, such as bio-based solvents or even performing reactions in solvent-free conditions. journalirjpac.compurkh.com The use of catalytic reagents is inherently greener than using stoichiometric ones, as they are used in smaller quantities and can often be recycled, which minimizes waste. acs.org

Biocatalysis, using enzymes to perform specific chemical transformations, represents a significant opportunity. Enzymes operate under mild conditions and can offer exquisite selectivity, potentially reducing the need for protecting groups and simplifying purification processes. acs.org For example, exploring enzymatic halogenation could provide a highly selective and green alternative to traditional chemical bromination. Industrial case studies have repeatedly shown that adopting green chemistry principles not only reduces environmental impact but also enhances process efficiency and cost-effectiveness. purkh.com

Green Chemistry Strategy Application to this compound Lifecycle Potential Benefits
Waste Prevention Designing syntheses with high atom economy to minimize byproduct formation.Reduced disposal costs, less environmental burden. acs.org
Safer Solvents & Reagents Replacing chlorinated solvents with bio-based alternatives or water; using less toxic brominating agents.Improved worker safety, reduced environmental pollution. journalirjpac.com
Catalysis Employing recyclable solid-supported or homogeneous catalysts instead of stoichiometric reagents.Increased efficiency, reduced waste, potential for catalyst reuse. rsc.orgacs.org
Renewable Feedstocks Investigating synthetic pathways that start from biomass-derived precursors instead of petroleum-based ones.Reduced reliance on fossil fuels, improved sustainability. purkh.com
Reduce Derivatives Using selective catalysts (e.g., enzymes) to avoid the need for protecting/deprotecting steps.Fewer reaction steps, less waste, increased overall yield. acs.org
Energy Efficiency Exploring microwave-assisted or flow chemistry processes that can reduce reaction times and energy consumption.Lower energy costs, smaller carbon footprint.

Leveraging Flow Chemistry for Enhanced Reaction Control

Flow chemistry, or continuous-flow processing, is a powerful technology that is transforming chemical synthesis from lab-scale research to industrial production. researchgate.netsyrris.com Its adoption for the synthesis and derivatization of this compound could offer significant advantages over traditional batch processing.

The primary benefits of flow chemistry include superior control over reaction parameters such as temperature, pressure, and residence time, stemming from the high surface-area-to-volume ratio in microreactors. researchgate.net This enhanced control can lead to higher yields, improved selectivity, and better reproducibility. nih.gov For a potentially exothermic process like bromination, a flow reactor can dissipate heat much more effectively than a large batch vessel, preventing thermal runaways and the formation of undesired byproducts.

Furthermore, flow chemistry allows for the safe handling of hazardous reagents and unstable intermediates, as only small quantities are reacting at any given moment. researchgate.net This could be particularly advantageous for reactions involving bromine or other reactive halogenating agents. The scalability of flow processes is another key driver; increasing production volume is a matter of running the system for a longer duration or "numbering up" by running multiple reactors in parallel. The successful application of flow chemistry to the synthesis of complex molecules like pyrazinamide (B1679903) derivatives and C-glycosides demonstrates its suitability for advancing the chemistry of this compound. researchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of reactions and molecules. researchgate.net These computational tools can be applied to the study of this compound to unlock new synthetic pathways and predict the properties of its derivatives. nih.gov

Beyond synthesis, ML models are increasingly used to predict the physicochemical and biological properties of molecules. nih.gov For example, Quantitative Structure-Activity Relationship (QSAR) models have been successfully built for other pyrazine derivatives to forecast their biological activity. scielo.br By generating virtual libraries of compounds derived from this compound and using ML to predict their properties—be it for medicinal chemistry or materials science—researchers can prioritize the synthesis of the most promising candidates, making the discovery cycle faster and more efficient. nih.govscielo.br AI can also assist in interpreting complex analytical data, such as spectra, further speeding up the research process. rsc.org

Potential as a Scaffold for Advanced Functional Materials

The pyrazine ring is not just a pharmacophore; its unique electronic properties and ability to coordinate with metals make it an attractive component for advanced functional materials. researchgate.netmdpi.com this compound is well-suited to serve as a versatile molecular scaffold or building block for creating such materials, with the bromopropyl group acting as a key reactive handle for further functionalization.

The pyrazine nucleus itself is an electron-deficient aromatic system, a property that can be exploited in the design of organic electronic materials, such as semiconductors or components of light-emitting diodes (OLEDs). The 1-bromopropyl side chain provides a convenient attachment point for polymerization or for grafting the pyrazine unit onto a polymer backbone or a surface. This could be used to create novel polymers with tailored electronic, optical, or thermal properties.

Another promising avenue is the synthesis of complex ligands for catalysis or sensing applications. The nitrogen atoms of the pyrazine ring can coordinate with metal ions, while the bromo-substituent can be replaced via cross-coupling reactions to build larger, more complex architectures. This could lead to the development of novel pyrazine-containing macrocycles for selective ion detection or new catalysts with unique reactivity. mdpi.com The inherent functionality of both the pyrazine core and the reactive side chain makes this compound a valuable platform for innovation in materials chemistry.

Structural Feature Functionality Potential Material Application
Pyrazine Ring Electron-deficient aromatic system, Metal coordinationOrganic semiconductors, Ligands for catalysts, Components in photoluminescent materials. researchgate.net
1-Bromopropyl Group Reactive site for nucleophilic substitution & cross-couplingPolymerization initiator, Anchor for surface functionalization, Point of attachment for complex molecular architectures.
Combined Scaffold Bifunctional building blockSynthesis of functional polymers, Development of pyrazine-based macrocycles, Creation of hybrid organic-inorganic materials. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(1-bromopropyl)pyrazine with high purity?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution or coupling reactions is typically employed. For brominated pyrazines, alkylation of pyrazine precursors with 1-bromopropane under anhydrous conditions is common. Purification via column chromatography (using silica gel and a gradient eluent system) or recrystallization (e.g., ethanol/water mixtures) is critical to achieve high purity. Reaction parameters such as temperature (0–25°C) and catalyst selection (e.g., K₂CO₃ for deprotonation) must be optimized to minimize byproducts like dehalogenated derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns on the pyrazine ring and bromopropyl chain. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. For structural elucidation, X-ray crystallography may be employed if single crystals are obtainable .

Q. How can researchers mitigate instability of this compound during storage?

  • Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and hydrolysis. Use desiccants to avoid moisture-induced decomposition. Regular purity checks via thin-layer chromatography (TLC) or HPLC are recommended .

Advanced Research Questions

Q. How can computational methods like MCTDH model the excited-state dynamics of this compound?

  • Methodological Answer : The multiconfiguration time-dependent Hartree (MCTDH) method can simulate non-adiabatic transitions between electronic states (e.g., S₁ and S₂). A 24-mode Hamiltonian incorporating vibrational modes (e.g., ring deformations, C-Br stretches) is constructed to model potential energy surfaces. Symmetry considerations and vibronic coupling parameters must be included to reproduce experimental absorption spectra accurately .

Q. What strategies resolve contradictions in reported biological activities of pyrazine derivatives across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or analytical methods (e.g., HPLC vs. GC-MS for quantifying pyrazine content). Standardize protocols using positive controls (e.g., known inhibitors) and validate results across multiple cell lines or enzymatic assays. For example, in studies where additives like soybean paste alter pyrazine levels, isolate variables via factorial experimental designs .

Q. How can the electronic properties of this compound be tuned for electrocatalytic applications?

  • Methodological Answer : Substituent effects can modulate electrophilicity. Electron-withdrawing groups (e.g., -Br) enhance catalytic activity by stabilizing transition states. For heterogeneous systems, conjugate pyrazine derivatives to graphitic carbon via condensation reactions (e.g., with phenylenediamine precursors) to create active sites for oxygen reduction. Electrochemical impedance spectroscopy (EIS) and Tafel analysis quantify performance .

Q. What role do weakly coupled vibrational modes play in the photophysics of this compound?

  • Methodological Answer : Weakly coupled modes (e.g., out-of-plane bending) contribute to spectral broadening and ultrafast relaxation pathways. Time-resolved femtosecond spectroscopy and Franck-Condon simulations dissect their impact. Isotopic labeling (e.g., deuterated analogs) can isolate specific mode contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.